molecular formula C12H17BrO3 B12939318 (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol

(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol

Cat. No.: B12939318
M. Wt: 289.16 g/mol
InChI Key: DVLQQKOAXNODTL-JTQLQIEISA-N
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Description

(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol is an organic compound that belongs to the class of phenoxy alcohols This compound features a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol typically involves the following steps:

    Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with (S)-butane-1,2-diol in the presence of a base like potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, forming a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Formation of 4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-dione.

    Reduction: Formation of 4-(3,5-dimethylphenoxy)butane-1,2-diol.

    Substitution: Formation of 4-(4-azido-3,5-dimethylphenoxy)butane-1,2-diol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(4-chloro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a chlorine atom instead of bromine.

    (S)-4-(4-fluoro-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with a fluorine atom instead of bromine.

    (S)-4-(4-iodo-3,5-dimethylphenoxy)butane-1,2-diol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol can influence its reactivity and interactions compared to its halogenated analogs

Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

(2S)-4-(4-bromo-3,5-dimethylphenoxy)butane-1,2-diol

InChI

InChI=1S/C12H17BrO3/c1-8-5-11(6-9(2)12(8)13)16-4-3-10(15)7-14/h5-6,10,14-15H,3-4,7H2,1-2H3/t10-/m0/s1

InChI Key

DVLQQKOAXNODTL-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)OCC[C@@H](CO)O

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC(CO)O

Origin of Product

United States

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